molecular formula C10H21N B14781082 4-(tert-Butyl)-4-methylpiperidine

4-(tert-Butyl)-4-methylpiperidine

Cat. No.: B14781082
M. Wt: 155.28 g/mol
InChI Key: MARVGCSBKMMCJP-UHFFFAOYSA-N
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Description

4-tert-Butyl-4-methyl-piperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of the tert-butyl and methyl groups on the piperidine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-4-methyl-piperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with tert-butyl chloride and methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of 4-tert-butyl-4-methyl-piperidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-4-methyl-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-tert-Butyl-4-methyl-piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-4-methyl-piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transmission and potentially affecting neurological functions .

Comparison with Similar Compounds

Uniqueness: 4-tert-Butyl-4-methyl-piperidine is unique due to the presence of both tert-butyl and methyl groups on the piperidine ring, which imparts distinct steric and electronic properties. These properties make it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-tert-butyl-4-methylpiperidine

InChI

InChI=1S/C10H21N/c1-9(2,3)10(4)5-7-11-8-6-10/h11H,5-8H2,1-4H3

InChI Key

MARVGCSBKMMCJP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(C)(C)C

Origin of Product

United States

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